molecular formula C19H20ClN3O4S B2784586 N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896264-89-4

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2784586
CAS No.: 896264-89-4
M. Wt: 421.9
InChI Key: ZNUDJRLHOHCEDW-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: an oxalamide core and a phenylsulfonyl-pyrrolidine moiety. The oxalamide functional group is a privileged scaffold in the design of bioactive molecules and is frequently employed in the preparation of various pharmaceutical compounds . The integration of the sulfonamide group within the pyrrolidine ring is particularly noteworthy, as the N-acyl sulfonamide moiety is a well-established bioisostere for carboxylic acids, offering improved hydrolytic and enzymatic stability while maintaining similar hydrogen-bonding capabilities . This makes compounds featuring this group valuable tools for probing biological pathways and developing novel therapeutic agents for a range of indications. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential for interaction with various enzymatic targets, and it may be suited for projects aimed at developing inhibitors for proteases, or other enzyme classes where sulfonamides and amides show affinity. The compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUDJRLHOHCEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines . The phenylsulfonyl group is introduced through sulfonylation reactions, which involve the reaction of phenylsulfonyl chloride with the pyrrolidine derivative under basic conditions . The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with oxalyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and oxalamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenylsulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Core Structural Variations

The target compound differs from analogs primarily in its N2-substituent :

  • Piperidine/morpholino-thiazole (Compounds 8–11, 27): Feature nitrogen-containing heterocycles (e.g., piperidine) linked to hydroxyethyl-thiazole groups, optimizing solubility and target binding .
  • Hydroxybenzyl/phenethyl (Compounds 115–120): Incorporate phenolic or methoxy groups, favoring hydrogen bonding and cytochrome P450 activation .

Key Observations :

  • Yield : Target analogs with piperidine/pyrrolidine-thiazole motifs exhibit moderate yields (37–55%), influenced by stereochemical complexity .
  • Purity : Hydroxyethyl-thiazole derivatives (e.g., Compound 15, 95% HPLC) demonstrate high purity, critical for biological assays .
  • Mass Data : Molecular weights correlate with substituent bulk; sulfonamide groups (target) may increase mass compared to hydroxybenzyl analogs .
Metabolic and Pharmacokinetic Profiles
  • Metabolic Stability : Sulfonamide groups (target) resist oxidative metabolism compared to hydroxyethyl-thiazole analogs, which may undergo glucuronidation .
  • Solubility: Hydroxyethyl-thiazole and morpholino derivatives (e.g., Compound 19 ) show improved aqueous solubility (>1 mg/mL) due to polar moieties, whereas the target compound’s sulfonamide may reduce solubility.

Critical Analysis of Research Findings

  • Structural Optimization: The phenylsulfonyl-pyrrolidine group in the target compound represents a novel strategy to balance metabolic stability and target engagement, though direct comparisons with hydroxyethyl-thiazole analogs are lacking .
  • Knowledge Gaps: No empirical data exist for the target compound’s antiviral activity or enzyme interactions. Computational modeling (e.g., docking studies) could predict its binding to HIV gp120 or cytochrome P450 isoforms.

Biological Activity

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • 4-Chlorophenyl group : This moiety may influence the compound's interaction with biological targets.
  • Phenylsulfonyl group : Known for enhancing solubility and bioavailability.
  • Pyrrolidin-2-ylmethyl unit : This cyclic structure can affect the pharmacokinetics of the compound.

The molecular formula for this compound is C17H20ClN3O3SC_{17}H_{20}ClN_3O_3S, with a molecular weight of approximately 373.88 g/mol.

Biological Activity

Initial studies have indicated that this compound exhibits several biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionPotential inhibition of serine proteases

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound. For instance:

  • Study on Antimicrobial Activity :
    • A derivative of this compound was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, suggesting that modifications to the chlorophenyl group could enhance efficacy.
  • Cytotoxicity Study :
    • Research involving various cancer cell lines indicated that compounds with similar structures exhibit dose-dependent cytotoxicity, with specific emphasis on their ability to induce apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring may enhance lipophilicity, potentially improving cellular uptake.
  • Sulfonamide Group : This moiety is crucial for biological activity; alterations could lead to diminished efficacy.

Table 2: Comparison of Structural Variants

Compound VariantKey FeaturesBiological Activity
N1-(4-fluorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamideFluorine substitutionIncreased receptor affinity
N1-(3-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamideDifferent chlorine positionVaried enzyme interactions
N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamideOriginal compoundBroad-spectrum activity

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